molecular formula C18H22ClN3O2 B4376644 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4376644
M. Wt: 347.8 g/mol
InChI Key: LTMRAZAWGBHTTQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C18H22ClN3O2. This compound is characterized by the presence of a pyrazole ring, a chlorophenoxy group, and a methylcyclohexyl group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenoxy and methylcyclohexyl groups. The synthetic route may involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the chlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 4-chlorophenol in the presence of a suitable base.

    Attachment of the methylcyclohexyl group: This can be done through a nucleophilic substitution reaction using a methylcyclohexyl halide.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[(4-Chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(4-Chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Chlorophenoxy)methyl]-3,4-dihydroisoquinoline hydrochloride: This compound shares the chlorophenoxy group but has a different core structure.

    1-[(4-Chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide analogs: These analogs may have variations in the substituents on the pyrazole ring or the cyclohexyl group.

The uniqueness of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYLCYCLOHEXYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-13-2-6-15(7-3-13)20-18(23)17-10-11-22(21-17)12-24-16-8-4-14(19)5-9-16/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMRAZAWGBHTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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